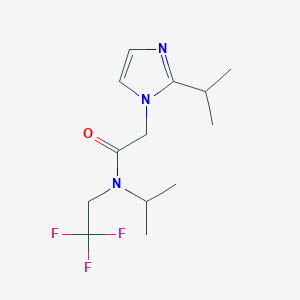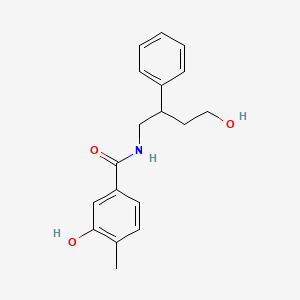![molecular formula C14H28N2O3 B7643532 1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea](/img/structure/B7643532.png)
1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea, also known as HC-070, is a small molecule inhibitor of the ion channel TRPV4. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
科学的研究の応用
1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases such as acute lung injury and arthritis. This compound has also been shown to have analgesic effects in animal models of neuropathic pain. Additionally, this compound has been studied for its potential use in the treatment of bladder dysfunction.
作用機序
1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea is a selective inhibitor of the ion channel TRPV4. TRPV4 is a calcium-permeable ion channel that is involved in various physiological processes such as osmoregulation, mechanosensation, and thermoregulation. This compound binds to a specific site on TRPV4 and blocks its activity, leading to a decrease in calcium influx into the cell.
Biochemical and Physiological Effects:
The inhibition of TRPV4 by this compound has several biochemical and physiological effects. This compound has been shown to decrease the production of pro-inflammatory cytokines in animal models of inflammation. It has also been shown to decrease the activation of immune cells such as macrophages and neutrophils. In animal models of neuropathic pain, this compound has been shown to decrease the activity of nociceptive neurons in the spinal cord. Additionally, this compound has been shown to decrease bladder hyperactivity in animal models of bladder dysfunction.
実験室実験の利点と制限
1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be selective for TRPV4, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in animal models. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness in long-term studies.
将来の方向性
There are several future directions for the study of 1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea. One potential direction is the development of more potent and selective TRPV4 inhibitors. Another direction is the investigation of the role of TRPV4 in other physiological processes such as cancer progression and cardiovascular disease. Additionally, the use of this compound in combination with other therapies for the treatment of various diseases should be explored. Finally, the development of more effective delivery methods for this compound should be investigated to improve its efficacy in vivo.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of the ion channel TRPV4 that has potential therapeutic applications in various diseases. Its inhibition of TRPV4 leads to several biochemical and physiological effects, including anti-inflammatory and analgesic effects. While this compound has some limitations for lab experiments, it has several advantages and is a promising molecule for future research.
合成法
The synthesis of 1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea involves a multi-step process that starts with the reaction of cyclohexene with formaldehyde to form 2-hydroxycyclohexanone. This intermediate is then reacted with methylamine to form 1-(2-hydroxycyclohexyl)methylurea. The final step involves the reaction of 1-(2-hydroxycyclohexyl)methylurea with 2-methoxy-2-methylpropyl isocyanate to form this compound.
特性
IUPAC Name |
1-[(2-hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,19-4)10-15-13(18)16(3)9-11-7-5-6-8-12(11)17/h11-12,17H,5-10H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOXHTADMCCVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N(C)CC1CCCCC1O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-difluorophenyl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643450.png)
![(2S)-2-amino-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7643452.png)
![N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643460.png)

![N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)

![N-[3-hydroxy-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643484.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643496.png)
![N-[3-(4-hydroxyphenyl)propyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643512.png)

![5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole](/img/structure/B7643534.png)

![2-[[3-(2,5-Dimethylpyrrolidine-1-carbonyl)phenyl]methylamino]pyridine-3-carbonitrile](/img/structure/B7643542.png)
![3-methyl-N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643549.png)